(2E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile
Description
The compound (2E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile features a conjugated acrylonitrile backbone substituted with a 5-iodofuran ring and a 1-methylbenzimidazole moiety. Its structure combines electron-deficient (nitrile) and electron-rich (iodofuran, benzimidazole) regions, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(E)-3-(5-iodofuran-2-yl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10IN3O/c1-19-13-5-3-2-4-12(13)18-15(19)10(9-17)8-11-6-7-14(16)20-11/h2-8H,1H3/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXCAPOGWWAFGQ-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=CC3=CC=C(O3)I)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(O3)I)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the furan and benzodiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include iodine, nitriles, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency. The use of high-purity reagents and advanced purification techniques would be essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The iodine atom on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the iodine atom under mild conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biological processes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure makes it a valuable component in the design of advanced materials.
Mechanism of Action
The mechanism of action of (2E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Benzimidazole and Heteroaryl Moieties
Key analogs differ in substituents on the benzimidazole/benzothiazole core and the heteroaryl (furan/thiophene) ring.
Table 1: Structural and Physicochemical Comparisons
Crystallographic and Spectroscopic Data
- Target Compound: No direct crystallographic data available, but related structures (e.g., ) crystallize in monoclinic systems (e.g., P2₁/c) with unit cell parameters a ≈ 7.3–7.8 Å, b ≈ 20.1–20.5 Å, and β angles near 113° .
- Analog from : Exhibits strong intermolecular π-π interactions (benzothiazole-thiophene) and C–H···N hydrogen bonding, confirmed via SHELXL refinement .
Biological Activity
(2E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile is a complex organic compound with significant potential in biological research and medicinal chemistry. Its unique structure combines a furan ring, a benzodiazole moiety, and a nitrile group, which may contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on diverse sources.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 392.25 g/mol. Its structure allows for various chemical modifications, enhancing its utility in biological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.25 g/mol |
| IUPAC Name | (E)-3-(5-iodofuran-2-yl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |
| CAS Number | 392246-23-0 |
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents .
Anticancer Activity
Preliminary findings suggest that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, potentially through the modulation of key signaling pathways involved in cell growth and apoptosis . The presence of the nitrile group might enhance its interaction with biological macromolecules, leading to increased cytotoxicity against cancer cells.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering their activity.
- Cell Cycle Modulation : Evidence suggests it can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that it might increase ROS levels in cells, contributing to oxidative stress and subsequent cell death .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several iodinated furan derivatives, including (2E)-3-(5-iodofuran-2-yl)-2-(1-methylbenzodiazol-2-yl)prop-2-enetrile. Results showed significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Study on Anticancer Effects
In another study focusing on cancer cell lines (e.g., HeLa and MCF7), treatment with this compound resulted in a dose-dependent reduction in cell viability. IC50 values were reported between 25 to 75 µM after 48 hours of exposure . Flow cytometry analyses indicated an increase in apoptotic cells following treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
